Cnbca

SHP2 cancer breast cancer

SHP2 inhibitor selectivity is critical: off-target SHP1/PTP1B blockade confounds breast cancer signaling studies. CNBCA solves this with validated SHP2 inhibition (IC50 0.87 µM) and >25-fold selectivity over homologs. - Potency: 5.7× improvement vs CNBDA; >39× selective over SHP1 - Efficacy: Suppresses proliferation/colonies at 500 nM in BT474 cells - Supply: Analytical QC; ambient shipping; bulk custom synthesis available

Molecular Formula C26H34O5
Molecular Weight 426.5 g/mol
Cat. No. B12390564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnbca
Molecular FormulaC26H34O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)CCCC(=O)O
InChIInChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-18-31-24-17-16-22(19-23(24)10-9-11-25(27)28)20-12-14-21(15-13-20)26(29)30/h12-17,19H,2-11,18H2,1H3,(H,27,28)(H,29,30)
InChIKeyGEZLKHRNJPUPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CNBCA: Selective SHP2 Inhibitor for Breast Cancer


CNBCA (CAS: Not explicitly assigned in literature) is a competitive, active-site inhibitor of Src homology phosphotyrosyl phosphatase 2 (SHP2), an oncogenic protein implicated in breast cancer and other malignancies. CNBCA exhibits an IC50 of 0.87 μM against SHP2 enzyme activity [1] and demonstrates >25-fold selectivity over the closely related phosphatases SHP1 and PTP1B [2]. The compound binds to full-length SHP2 in cellular contexts and suppresses downstream signaling pathways, including Akt and ERK1/2 phosphorylation . CNBCA is derived from the parent compound CNBDA through the removal of one butyric acid group, a modification that yields a 5.7-fold improvement in potency [3].

1 SHP2 active-site inhibition for pathway study fit
2 Reported selectivity over SHP1 and PTP1B
3 Breast cancer cell model signaling research

CNBCA: Why Substitution Fails


SHP2 inhibitors vary significantly in their binding mechanisms (active-site vs. allosteric), selectivity profiles, and cellular efficacy. CNBCA is a competitive, active-site inhibitor that directly engages the catalytic pocket of SHP2, a feature that distinguishes it from allosteric inhibitors like SHP099 (which bind to a non-conserved peripheral site and exhibit potent but mechanistically distinct inhibition) [1]. Moreover, CNBCA's selectivity profile—>25-fold over SHP1 and PTP1B [2]—mitigates off-target effects that could confound experimental outcomes. Substituting CNBCA with a generic SHP2 inhibitor lacking validated selectivity or cellular activity data (e.g., NSC-87877, which inhibits both SHP1 and SHP2 with poor discrimination [3]) risks introducing confounding phosphatase cross-reactivity and obscuring SHP2-specific phenotypes. The quantitative evidence below substantiates these critical differentiators.

  • Parent compound CNBDA shows lower SHP2 inhibition and may not reproduce cellular effects.
  • Close analog CNBBA exhibits different activity, limiting direct substitution.
  • Uncharacterized SHP2 inhibitors may lack selectivity profile, risking off-target interpretation.

CNBCA: Quantitative Differentiation


SHP2 Inhibition Potency vs. CNBDA

CNBCA was derived from the parent compound CNBDA through the removal of one butyric acid group. This structural modification resulted in a 5.7-fold improvement in potency against SHP2 enzyme activity in vitro [1]. The potency gain is directly attributable to the rational design of CNBCA as an active-site inhibitor, which enhances its binding affinity and inhibitory capacity relative to its progenitor [2].

SHP2 potency vs CNBDA
Head-to-head
IC50 0.87 µM vs 5.0 µM (CNBDA), 5.7-fold
Supports SHP2 inhibition study fit
In vitro recombinant SHP2 assay
SHP2 cancer breast cancer drug discovery

High Selectivity Against SHP1

In comparative phosphatase assays, CNBCA exhibited an IC50 of 0.87 μM for SHP2, compared to 34.6 μM for SHP1 and 25.0 μM for PTP1B [1]. This translates to a selectivity ratio of approximately 40-fold over SHP1 and 29-fold over PTP1B . The >25-fold selectivity window is critical for minimizing off-target phosphatase inhibition in cellular and in vivo models.

Selectivity vs SHP1
Head-to-head
Selectivity ratio 39.77 (IC50 SHP1 34.6 µM)
Supports SHP2-specific signaling interpretation
Recombinant SHP1 vs SHP2 assay
SHP2 selectivity phosphatase off-target

Selectivity Against PTP1B

In BT474 and MDA-MB468 breast cancer cell lines, CNBCA inhibited SHP2-mediated Akt and ERK1/2 activation with an approximate IC50 of 1.0 μM [1]. This cellular potency aligns closely with its biochemical IC50 (0.87 μM), confirming target engagement and downstream pathway suppression in a disease-relevant context. The compound also suppressed cancer stem cell properties at 500 nM .

Selectivity vs PTP1B
Head-to-head
Selectivity ratio 28.73 (IC50 PTP1B 25.0 µM)
Supports minimal off-target metabolic confounding
Recombinant PTP1B vs SHP2 assay
SHP2 breast cancer signaling Akt ERK

CNBCA: Key Research Applications


Breast Cancer: SHP2 Pathway Studies

CNBCA's >25-fold selectivity for SHP2 over SHP1 and PTP1B [1] makes it the inhibitor of choice for experiments requiring precise attribution of phenotypes to SHP2 blockade. In breast cancer cell lines such as BT474 and MDA-MB468, CNBCA at 0.5–2 μM reliably suppresses Akt and ERK1/2 phosphorylation without confounding off-target phosphatase inhibition [2]. This specificity is essential for genetic and pharmacological validation studies where SHP2 dependency must be unequivocally established.

SHP2-Specific Chemical Probe

The 5.7-fold potency improvement of CNBCA over its parent compound CNBDA [3] provides a well-characterized benchmark for SAR campaigns aimed at optimizing active-site SHP2 inhibitors. Researchers can use CNBCA as a reference standard to evaluate the potency gains achieved by subsequent structural modifications, particularly those targeting the catalytic pocket. Its defined IC50 (0.87 μM) and selectivity profile offer a reproducible baseline for benchmarking novel inhibitors in biochemical and cellular assays.

SHP2 Inhibitor SAR Benchmark

CNBCA at 500 nM suppresses cancer stem cell properties in breast cancer cells , a phenotype linked to tumor initiation and therapeutic resistance. This application scenario is supported by the compound's demonstrated ability to inhibit SHP2-mediated signaling and reduce mammosphere formation [4]. Procurement of CNBCA for these studies ensures the use of a validated tool compound with established efficacy in suppressing stemness-associated phenotypes.

Application
Selection Property
Validation Focus
Breast cancer SHP2 signaling studies
SHP2 active-site inhibition selectivity
pAkt/pERK pathway readout in breast cancer cell models
SHP2-specific chemical probe
High selectivity window over SHP1/PTP1B
Phenotype attribution without SHP1 confounding
SHP2 inhibitor SAR benchmark
Potency gain from parent scaffold modification
Comparative enzyme inhibition analysis
Preclinical combination research with kinase inhibitors
Cellular SHP2 pathway suppression context
Anti-proliferative endpoint analysis in breast cancer models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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